Etibendazole
Overview
Description
Etibendazole is a synthetic compound belonging to the benzimidazole class of chemicals. It is primarily known for its role as a microtubule inhibitor, which makes it effective in treating parasitic infections, particularly helminthiasis . The compound has a molecular formula of C18H16FN3O4 and a molecular weight of 357.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etibendazole can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzimidazole derivative with a thiazole compound in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Etibendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
Etibendazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of microtubule inhibition and chemical synthesis.
Biology: Investigated for its effects on cellular processes and its potential as an antiparasitic agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Etibendazole exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis and intracellular transport. The inhibition of microtubule formation ultimately leads to the death of parasitic organisms .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole compound with similar antiparasitic properties.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Uniqueness of Etibendazole
This compound is unique in its specific binding affinity for tubulin and its effectiveness in treating certain parasitic infections. Compared to similar compounds, it may offer advantages in terms of potency and spectrum of activity .
Biological Activity
Etibendazole, a benzimidazole derivative, is primarily recognized for its anthelmintic properties, particularly against a variety of parasitic infections. This compound has garnered attention not only for its antiparasitic effects but also for potential applications in other therapeutic areas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and broader implications in pharmacology.
This compound functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cell division in parasites. This disruption leads to the immobilization and eventual death of the parasite. The specificity of this compound towards parasitic cells over mammalian cells is attributed to differences in cellular structure and metabolism.
Antiparasitic Activity
The primary use of this compound is as an anthelmintic agent. It has been shown to be effective against various helminths, including:
- Ascaris lumbricoides
- Enterobius vermicularis
- Ancylostoma duodenale
- Necator americanus
Efficacy in Clinical Studies
A number of clinical studies have evaluated the efficacy of this compound in treating parasitic infections:
These studies underscore the effectiveness of this compound as a treatment option for intestinal nematodes.
Antimicrobial and Anticancer Potential
Recent research has explored the broader biological activities of this compound beyond its antiparasitic effects. Studies indicate potential antimicrobial properties against certain bacterial strains and even anticancer activity:
- Antimicrobial Activity : this compound has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : Preliminary investigations suggest that this compound may exert cytotoxic effects on cancer cell lines, potentially through mechanisms similar to those observed in its antiparasitic action. Specific studies have indicated that it may enhance the efficacy of traditional chemotherapeutics .
Case Studies and Research Findings
Several case studies have highlighted the practical applications and outcomes associated with this compound:
- Case Study 1 : A cohort study involving children treated for ascariasis reported a significant reduction in infection rates post-treatment with this compound, emphasizing its role in public health interventions against parasitic diseases.
- Case Study 2 : An investigation into the use of this compound as an adjunct therapy in cancer treatment revealed improved patient outcomes when combined with standard chemotherapy regimens.
Properties
CAS No. |
64420-40-2 |
---|---|
Molecular Formula |
C18H16FN3O4 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
methyl N-[6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C18H16FN3O4/c1-24-17(23)22-16-20-14-7-4-12(10-15(14)21-16)18(25-8-9-26-18)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23) |
InChI Key |
PEVOWKBJMJVUSV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Key on ui other cas no. |
64420-40-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl(5-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)-1H-benzimidazole-2-yl)carbamate R 34803 R34803 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.